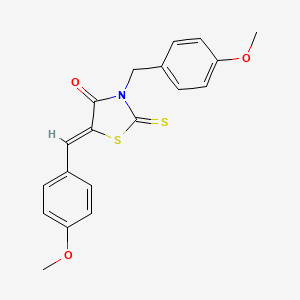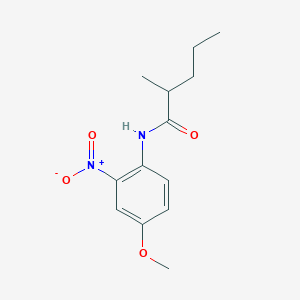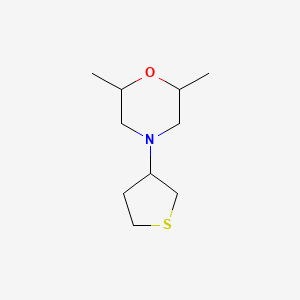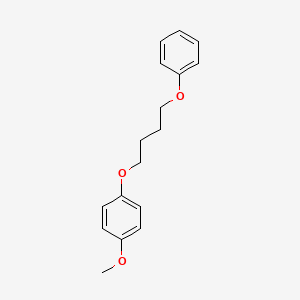![molecular formula C21H21FN4O2 B4977221 4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-piperazinone](/img/structure/B4977221.png)
4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-piperazinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is commonly referred to as FMPP and is known for its ability to interact with certain receptors in the brain, thereby influencing various physiological and biochemical processes. In
作用機序
The exact mechanism of action of FMPP is not fully understood. However, it is believed to interact with certain receptors in the brain, including the serotonin receptor and the dopamine receptor. This interaction leads to the modulation of various physiological and biochemical processes, including the release of neurotransmitters and the regulation of inflammatory responses. FMPP has also been shown to have a modulatory effect on certain ion channels, which may contribute to its therapeutic properties.
Biochemical and Physiological Effects:
FMPP has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory conditions. FMPP has also been shown to have analgesic properties, which may be useful in the treatment of pain. Additionally, FMPP has been found to have anxiolytic properties, which may be beneficial in the treatment of anxiety disorders. FMPP has also been studied for its potential use in the treatment of neurological disorders, including depression and Parkinson's disease.
実験室実験の利点と制限
FMPP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds used in scientific research. However, FMPP has some limitations for lab experiments. It has a short half-life, which may limit its effectiveness in certain experiments. Additionally, the exact mechanism of action of FMPP is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of FMPP. One potential direction is the further exploration of its therapeutic properties in the treatment of neurological disorders, including depression and Parkinson's disease. Another potential direction is the study of FMPP in combination with other compounds to enhance its therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of FMPP and its potential use in scientific research.
合成法
The synthesis of FMPP involves a series of chemical reactions that ultimately lead to the formation of the final compound. The starting materials for the synthesis are 2-fluoro-4-methoxybenzaldehyde and 1-phenyl-3-(piperidin-4-yl)-1H-pyrazole-4-carbaldehyde. These two compounds are reacted with each other in the presence of a base to form the intermediate product, which is then treated with piperazine to yield FMPP. The synthesis method has been optimized to produce a high yield of pure FMPP.
科学的研究の応用
FMPP has been studied extensively for its potential therapeutic properties. It has been found to interact with certain receptors in the brain, including the serotonin receptor and the dopamine receptor. This interaction has been linked to various physiological and biochemical effects, including anti-inflammatory, analgesic, and anxiolytic properties. FMPP has also been studied for its potential use in the treatment of various neurological disorders, including depression, anxiety, and Parkinson's disease.
特性
IUPAC Name |
4-[[3-(2-fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c1-28-17-7-8-18(19(22)11-17)21-15(12-25-10-9-23-20(27)14-25)13-26(24-21)16-5-3-2-4-6-16/h2-8,11,13H,9-10,12,14H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJYGPKMMONFHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C=C2CN3CCNC(=O)C3)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4977148.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(3-fluorobenzyl)-3-isoxazolecarboxamide](/img/structure/B4977149.png)
![2-[(3-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4977161.png)
![N-isopropyl-1'-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4977163.png)
![3'-{[(4-ethoxyphenyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B4977168.png)



![ethyl N,N-bis[(diethoxyphosphoryl)methyl]glycinate](/img/structure/B4977195.png)

![2-[2-oxo-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propyl]phenyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate](/img/structure/B4977208.png)

![(1,3-benzodioxol-5-ylmethyl)[3-(benzyloxy)-4-methoxybenzyl]amine oxalate](/img/structure/B4977232.png)
